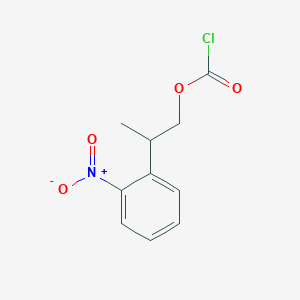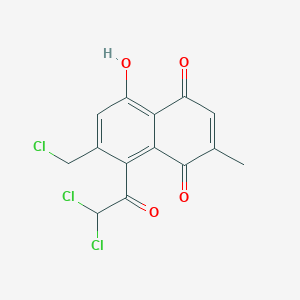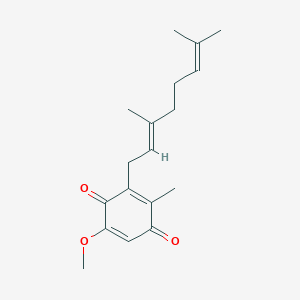
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone belongs to the class of organic compounds known as prenylquinones. These are quinones with a structure characterized by the quinone ring substituted by an prenyl side-chain. 2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.
Applications De Recherche Scientifique
Biosynthesis and Precursor Function
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone, as a part of the ubiquinone biosynthetic pathway, is a significant compound in both bacterial and fungal organisms. Studies have shown its presence and precursor role in various species. For instance, it was identified in gram-negative bacteria like Escherichia coli, where it's involved in the biosynthesis of ubiquinones, essential components in cellular energy production processes (Whistance, Dillon, & Threlfall, 1969). Similarly, in fungi such as Aspergillus flavus, it acts as a precursor to ubiquinone-10, a key molecule in mitochondrial electron transport (Law, Threlfall, & Whistance, 1970).
Role in Cellular Processes
This compound's relevance extends to its impact on cellular processes, particularly in the energy production mechanism. In non-photosynthetic gram-negative bacteria, its derivatives are vital precursors for ubiquinones, which are crucial for cellular respiration and energy generation (Whistance, Brown, & Threlfall, 1970). Moreover, in the context of eukaryotic cells, like yeast, it is involved in the ubiquinone biosynthesis pathway, essential for mitochondrial function (Barkovich et al., 1997).
Chemical Properties and Synthesis
The chemical properties of 2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone have been studied to understand its role in various biological contexts. Its electrochemical properties, for example, have been explored to understand its function in biological systems (Prince, Halbert, & Upton, 1987). Furthermore, efficient methods for synthesizing derivatives of this compound have been developed, highlighting its importance in scientific research (González et al., 2006).
Propriétés
Nom du produit |
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H24O3/c1-12(2)7-6-8-13(3)9-10-15-14(4)16(19)11-17(21-5)18(15)20/h7,9,11H,6,8,10H2,1-5H3/b13-9+ |
Clé InChI |
GKCNNWJPOJGTLV-UKTHLTGXSA-N |
SMILES isomérique |
CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




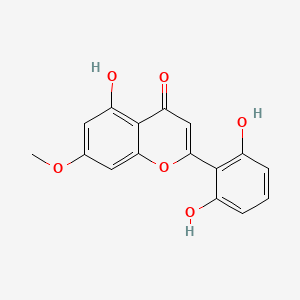
![(3E)-3-[2-[(1S,3R)-3-[2-[(1S,3S,3'S,4S)-1-hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1251672.png)
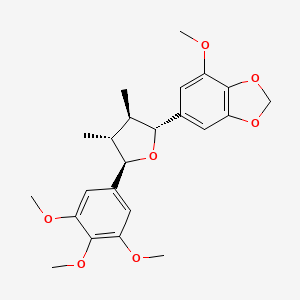
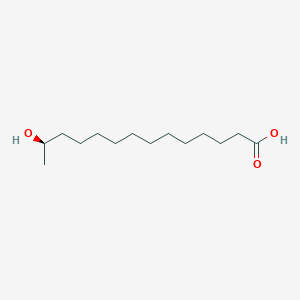
![(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1251676.png)
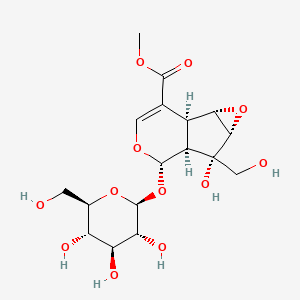
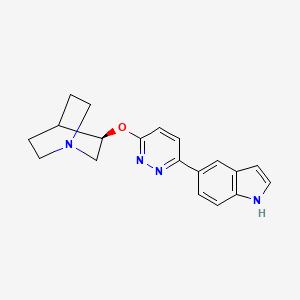
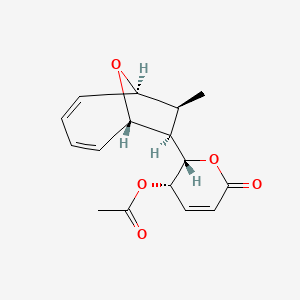
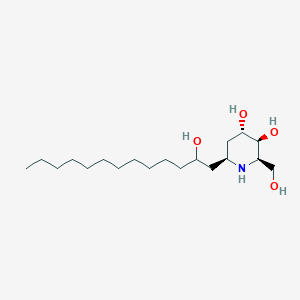
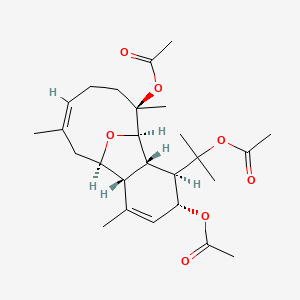
![3-[(2R)-5-[2-[(1S,2S,8aR)-1,2,5,5-tetramethyl-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1251686.png)
